![molecular formula C17H8Cl3N3O2S B407763 6-CHLORO-3-{5-[(2,4-DICHLOROPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE](/img/structure/B407763.png)
6-CHLORO-3-{5-[(2,4-DICHLOROPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-CHLORO-3-{5-[(2,4-DICHLOROPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE is a complex organic compound that features a chromenone core substituted with a thiadiazole ring and dichloroaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-3-{5-[(2,4-DICHLOROPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced via a cyclization reaction involving thiosemicarbazide and a suitable carbonyl compound.
Attachment of the Dichloroaniline Moiety: The final step involves the coupling of the dichloroaniline moiety to the thiadiazole ring, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, converting them to amines or thiols, respectively.
Substitution: The chlorine atoms on the dichloroaniline moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., dimethyl sulfoxide).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-CHLORO-3-{5-[(2,4-DICHLOROPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Material Science: It can be used in the development of organic semiconductors or as a building block for advanced materials with unique electronic properties.
Biological Studies: The compound’s interactions with various biological targets, such as enzymes or receptors, are studied to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 6-CHLORO-3-{5-[(2,4-DICHLOROPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloroaniline: A simpler analog with similar structural features but lacking the thiadiazole and chromenone moieties.
3,4-Dichloroaniline: Another analog with different chlorine substitution patterns.
Thiadiazole Derivatives: Compounds containing the thiadiazole ring but with different substituents.
Uniqueness
6-CHLORO-3-{5-[(2,4-DICHLOROPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE is unique due to its combination of the chromenone core, thiadiazole ring, and dichloroaniline moiety
Propiedades
Fórmula molecular |
C17H8Cl3N3O2S |
|---|---|
Peso molecular |
424.7g/mol |
Nombre IUPAC |
6-chloro-3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C17H8Cl3N3O2S/c18-9-2-4-14-8(5-9)6-11(16(24)25-14)15-22-23-17(26-15)21-13-3-1-10(19)7-12(13)20/h1-7H,(H,21,23) |
Clave InChI |
BOHHRLSIRYDAAE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407684.png)
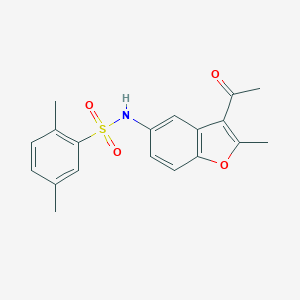
![2-methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407687.png)
![2-Oxo-1,2-dihydro-benzo[cd]indole-6,8-disulfonic acid bis-methylamide](/img/structure/B407688.png)
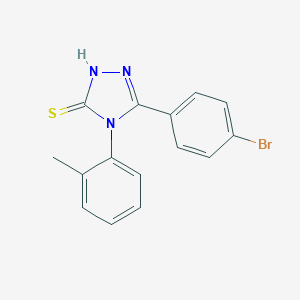
![Diethyl 3-methyl-5-{[4-(1-piperidinylsulfonyl)benzoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B407691.png)
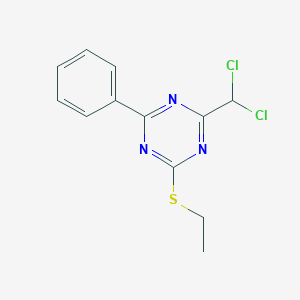
![5,11,17,23-Tetratert-butyl-26,28-bis[(2-methyl-2-propenyl)oxy]pentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,27-diol](/img/structure/B407695.png)
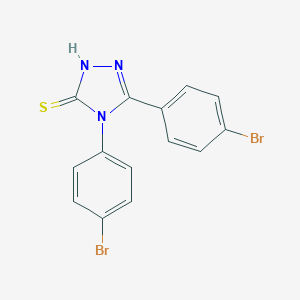
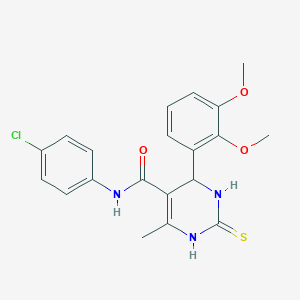


![N-[5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B407702.png)
![5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B407703.png)
